3-Methyl-1-hexanol

描述

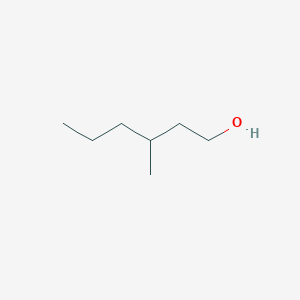

3-Methyl-1-hexanol is an organic compound with the molecular formula C7H16O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain.

准备方法

Synthetic Routes and Reaction Conditions: 3-Methyl-1-hexanol can be synthesized through several methods. One common approach involves the hydroformylation of 2-methyl-1-pentene, followed by hydrogenation. The hydroformylation process adds a formyl group to the alkene, which is then reduced to an alcohol.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This method is efficient and yields high purity products .

化学反应分析

Types of Reactions: 3-Methyl-1-hexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a nucleophile.

Major Products Formed:

Oxidation: 3-Methylhexanal or 3-Methylhexanoic acid.

Reduction: 3-Methylhexane.

Substitution: Various alkyl halides depending on the nucleophile used.

科学研究应用

Fragrance and Flavor Industry

3-Methyl-1-hexanol is primarily used in the fragrance industry due to its pleasant odor profile, often described as floral or fruity. It is utilized in the formulation of perfumes and scented products.

Case Study: Fragrance Formulation

A study on the use of this compound in fragrance formulations highlighted its role in enhancing the olfactory characteristics of various scents. The compound contributes to the complexity of fragrances when blended with other aromatic compounds, thereby improving overall scent profiles.

Food and Beverage Applications

In the food industry, this compound is recognized for its flavoring properties. It can be found in certain alcoholic beverages and is used to impart specific taste notes.

Data Table: Flavor Profile Contributions

| Compound | Application Area | Flavor Profile |

|---|---|---|

| This compound | Alcoholic Beverages | Fruity, floral |

| Isoamyl Alcohol | Bananas | Banana-like |

| Ethyl Butyrate | Pineapple | Pineapple-like |

Solvent Properties

As a solvent, this compound is employed in various chemical processes due to its ability to dissolve a wide range of organic compounds. It is particularly useful in formulations requiring high volatility and low toxicity.

Application Areas:

- Paints and coatings

- Adhesives

- Cleaning agents

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of other chemicals. Its reactivity allows it to participate in various chemical reactions, making it valuable for producing esters and other derivatives.

Chemical Properties Overview

| Property | Value |

|---|---|

| Boiling Point | 161.3 °C |

| Density | 0.818 g/cm³ |

| Flash Point | 61.8 °C |

Environmental Considerations

The environmental impact of this compound has been assessed under various safety standards. Studies indicate that it does not exhibit significant toxicity to aquatic life and does not bioaccumulate.

Safety Assessment Findings

A comprehensive safety assessment revealed that this compound has a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity and reproductive toxicity endpoints, indicating low risk under current usage levels .

Research Insights

Recent research has focused on the production of this compound through fermentation processes involving microbial strains such as Saccharomyces and Lysobacter. These studies aim to optimize production methods for sustainable applications in flavoring and fragrance industries .

作用机制

The mechanism of action of 3-Methyl-1-hexanol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, altering their structure and function. The hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .

相似化合物的比较

1-Hexanol: A primary alcohol with a similar structure but without the methyl group.

2-Hexanol: A secondary alcohol with the hydroxyl group on the second carbon.

3-Hexanol: Another secondary alcohol with the hydroxyl group on the third carbon.

Uniqueness: 3-Methyl-1-hexanol is unique due to the presence of the methyl group on the third carbon, which influences its physical and chemical properties. This structural difference affects its boiling point, solubility, and reactivity compared to other hexanols .

生物活性

3-Methyl-1-hexanol, a branched-chain alcohol with the chemical formula CHO, is recognized for its diverse biological activities. This compound has garnered attention in various fields including microbiology, pharmacology, and environmental science due to its potential antimicrobial properties and effects on cellular processes. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

This compound is a colorless liquid with a characteristic odor. It belongs to the class of aliphatic alcohols and has been studied for its role as a volatile organic compound (VOC). Its structure features a methyl group at the third carbon of a hexanol chain, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In studies focusing on bacterial inhibition, it has been shown to affect both Gram-positive and Gram-negative bacteria. For instance, in a study assessing the inhibitory effects on Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) | Inhibition Type |

|---|---|---|

| Escherichia coli | 0.5 | Bacteriostatic |

| Staphylococcus aureus | 0.25 | Bactericidal |

| Candida albicans | 0.75 | Fungistatic |

Effects on Cellular Processes

In addition to its antimicrobial properties, this compound has been investigated for its effects on cellular proliferation. A study conducted on murine fibroblasts indicated that exposure to varying concentrations of this compound resulted in altered cell growth rates, suggesting both cytotoxic and cytoprotective effects depending on the dosage .

Case Study: Cytotoxicity Assessment

A notable case study evaluated the cytotoxic effects of this compound on human erythrocytes. The hemolysis assay revealed that at concentrations above 100 µg/mL, significant hemolysis was observed, indicating potential toxicity at elevated levels .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve disruption of membrane integrity in microbial cells. This disruption can lead to leakage of intracellular components and ultimately cell death . Additionally, the compound may interfere with quorum sensing in bacteria, which is critical for biofilm formation and virulence .

Environmental Impact

As a VOC, this compound is also relevant in environmental studies. Its presence in air samples has been linked to various anthropogenic activities, raising concerns about its impact on indoor air quality and human health . Monitoring programs have identified this compound among others in urban environments, emphasizing the need for further research into its ecological effects.

属性

IUPAC Name |

3-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZVAQICDGBHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927629 | |

| Record name | 3-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13231-81-7 | |

| Record name | 1-Hexanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013231817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-methyl-1-hexanol currently being explored?

A1: While not directly covered in these research papers, this compound's primary applications stem from its nature as a volatile organic compound. [, ] It's found as a flavor and fragrance ingredient and is also being investigated for its potential role in food science.

- Food Science: One study demonstrated that this compound is a significant volatile compound in wheat bread enriched with edible cricket flour. The research investigated how different concentrations of the flour impacted the bread's quality, sensory characteristics, and the formation of volatile compounds like this compound. Interestingly, this compound was also linked to specific emotional responses in consumers. []

- Sensory Analysis: In another study focusing on the impact of olive cake on dry-cured pork products, this compound was identified as a key volatile alcohol present. The research delved into how different olive cake extraction methods influenced the sensory profile and volatile compound composition of the meat. []

Q2: Can this compound be synthesized through chemical reactions?

A2: Yes, this compound can be synthesized through various chemical processes. One study highlighted the production of this compound as a byproduct during the electrochemical oxidation of toluene. This reaction was catalyzed by cobalt(II) within a specific ionic liquid environment (N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide). []

Q3: Are there any studies investigating this compound's potential biological activity?

A3: One research paper mentioned the use of a novel, quantitative approach involving Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) to identify the volatilome of Aureobasidium pullulans. This fungal species, known for producing the biopolymer pullulan, was found to inhibit the growth of other fungi like Botrytis cinerea and Alternaria alternata in vitro. While this compound was identified within the volatilome, the study did not directly investigate its specific role in this antifungal activity. []

Q4: Are there efforts to develop sensor technologies for detecting this compound?

A4: While not the primary focus, one research paper explored a monitoring system utilizing a multimodal sensor capable of measuring electrical conductivity, temperature, and pH. This system aimed to detect 3-hydroxy-3-methylhexanoic acid and 3-mercapto-3-methyl-1-hexanol, both associated with underarm odor. Although not directly measuring this compound, this research highlights the growing interest in sensor technologies for detecting specific volatile organic compounds, particularly those related to human perception and health. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。